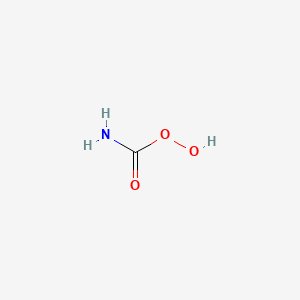![molecular formula C18H16N2O4 B8578851 5-hydroxy-2-[3-(4-methoxyphenoxy)phenyl]-3-methylpyrimidin-4-one](/img/structure/B8578851.png)
5-hydroxy-2-[3-(4-methoxyphenoxy)phenyl]-3-methylpyrimidin-4-one
Vue d'ensemble
Description
Méthodes De Préparation
The specific synthetic routes and reaction conditions can vary, but they generally involve the use of reagents such as methoxyphenol, methyl iodide, and various catalysts under controlled temperature and pressure conditions . Industrial production methods may involve optimization of these steps to increase yield and purity, often utilizing large-scale reactors and advanced purification techniques.
Analyse Des Réactions Chimiques
5-hydroxy-2-[3-(4-methoxyphenoxy)phenyl]-3-methylpyrimidin-4-one can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to remove oxygen-containing groups.
Substitution: The methoxy and phenoxy groups can be substituted with other functional groups using appropriate reagents and conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
5-hydroxy-2-[3-(4-methoxyphenoxy)phenyl]-3-methylpyrimidin-4-one has several scientific research applications:
Mécanisme D'action
The mechanism of action of 5-hydroxy-2-[3-(4-methoxyphenoxy)phenyl]-3-methylpyrimidin-4-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects through inhibition of certain enzymes or receptors, modulation of signaling pathways, or interaction with cellular components . Detailed studies are required to fully elucidate the molecular targets and pathways involved.
Comparaison Avec Des Composés Similaires
5-hydroxy-2-[3-(4-methoxyphenoxy)phenyl]-3-methylpyrimidin-4-one can be compared with other similar compounds, such as:
- 5-hydroxy-2-(4-hydroxy-3-methoxyphenyl)-3,7,8-trimethoxy-4H-chromen-4-one
- 2-{2-[(4-methoxyphenoxy)methyl]phenyl}-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
These compounds share structural similarities but differ in their specific substituents and functional groups, which can lead to variations in their chemical properties and applications
Propriétés
Formule moléculaire |
C18H16N2O4 |
|---|---|
Poids moléculaire |
324.3 g/mol |
Nom IUPAC |
5-hydroxy-2-[3-(4-methoxyphenoxy)phenyl]-3-methylpyrimidin-4-one |
InChI |
InChI=1S/C18H16N2O4/c1-20-17(19-11-16(21)18(20)22)12-4-3-5-15(10-12)24-14-8-6-13(23-2)7-9-14/h3-11,21H,1-2H3 |
Clé InChI |
TVHMMAYJPULDQY-UHFFFAOYSA-N |
SMILES canonique |
CN1C(=NC=C(C1=O)O)C2=CC(=CC=C2)OC3=CC=C(C=C3)OC |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details









Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-[(2-Ethoxyethyl)sulfanyl]benzene-1,2-diamine](/img/structure/B8578791.png)
![2-[(2,2,2-Trifluoroacetyl)amino]hexanoic acid](/img/structure/B8578793.png)


![2-(4-Chloro-phenyl)-2-[4-(1H-pyrazol-4-yl)-phenyl]-morpholine](/img/structure/B8578840.png)


![tert-butyl N-[1-(4-acetyl-2-nitrophenyl)piperidin-4-yl]carbamate](/img/structure/B8578859.png)



